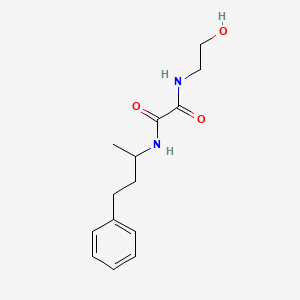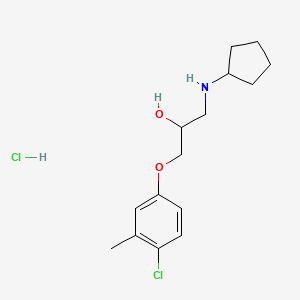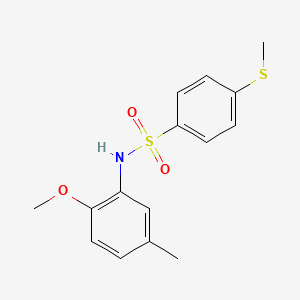
N-(4-ethylphenyl)-N'-(2-phenylpropyl)ethanediamide
説明
N-(4-ethylphenyl)-N'-(2-phenylpropyl)ethanediamide, also known as EPPA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of N-phenylalkylamides, which are known for their analgesic and anti-inflammatory effects. EPPA has been synthesized and studied for its potential use in various biomedical applications.
作用機序
N-(4-ethylphenyl)-N'-(2-phenylpropyl)ethanediamide's mechanism of action involves the inhibition of TRPV1 receptor activation. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and inflammation. This compound binds to the receptor and prevents its activation, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It has been shown to reduce pain and inflammation in models of neuropathic pain, inflammatory pain, and visceral pain. This compound has also been shown to have antioxidant properties and may protect against oxidative stress.
実験室実験の利点と制限
N-(4-ethylphenyl)-N'-(2-phenylpropyl)ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields. It is also stable and can be stored for long periods of time. However, this compound has some limitations. It has low solubility in water, which can make it difficult to administer in some experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on N-(4-ethylphenyl)-N'-(2-phenylpropyl)ethanediamide. One area of interest is the development of more effective formulations for this compound that increase its solubility and half-life. Another area of interest is the exploration of this compound's potential use in other biomedical applications, such as cancer treatment or neuroprotection. Additionally, further research is needed to fully understand this compound's mechanism of action and its potential side effects.
科学的研究の応用
N-(4-ethylphenyl)-N'-(2-phenylpropyl)ethanediamide has been studied for its potential use in various biomedical applications. One of the most promising applications is its use as a potential analgesic and anti-inflammatory agent. This compound has been shown to have a similar mechanism of action to other N-phenylalkylamides, which bind to the transient receptor potential vanilloid type 1 (TRPV1) receptor and inhibit its activation. TRPV1 is involved in the perception of pain and inflammation, and its inhibition by this compound may provide therapeutic benefits.
特性
IUPAC Name |
N'-(4-ethylphenyl)-N-(2-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-15-9-11-17(12-10-15)21-19(23)18(22)20-13-14(2)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRVUTGYSFEKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide](/img/structure/B4175228.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4175232.png)

![N-(2-methoxyphenyl)-2-[1-(1-naphthoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4175255.png)

![methyl 2-methyl-5-oxo-4-{[(2-oxo-1-pyrrolidinyl)acetyl]amino}-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4175258.png)
![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4175260.png)
![N-[4-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4175268.png)
![4-[2-(allyloxy)phenyl]-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4175284.png)
![4-[benzyl(methyl)amino]-5-nitrophthalonitrile](/img/structure/B4175293.png)

![2-amino-3-cyano-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 2-methoxybenzoate](/img/structure/B4175300.png)
![N,N-dimethyl-4-(7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)aniline](/img/structure/B4175306.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B4175308.png)